molecular formula C12H19ClN2O2 B5914335 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone

4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone

Cat. No.: B5914335
M. Wt: 258.74 g/mol
InChI Key: UIBCJJGPGDNUNK-UHFFFAOYSA-N
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Description

4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of a chlorine atom, a hydroxyl group, and an octyl chain in its structure makes this compound a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and octylamine.

    Formation of Intermediate: The reaction between 4-chloropyridazine and octylamine under controlled conditions leads to the formation of an intermediate compound.

    Hydroxylation: The intermediate compound undergoes hydroxylation to introduce the hydroxyl group at the 5th position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include the use of catalysts and advanced purification techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-5-keto-2-octyl-3(2H)-pyridazinone.

    Reduction: Formation of 4-hydroxy-5-hydroxy-2-octyl-3(2H)-pyridazinone.

    Substitution: Formation of 4-substituted-5-hydroxy-2-octyl-3(2H)-pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-hydroxy-2-hexyl-3(2H)-pyridazinone
  • 4-chloro-5-hydroxy-2-decyl-3(2H)-pyridazinone
  • 4-chloro-5-hydroxy-2-dodecyl-3(2H)-pyridazinone

Uniqueness

4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone is unique due to its specific octyl chain length, which can influence its chemical properties and biological activities

Properties

IUPAC Name

4-chloro-5-hydroxy-2-octylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-2-3-4-5-6-7-8-15-12(17)11(13)10(16)9-14-15/h9,16H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCJJGPGDNUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C(=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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